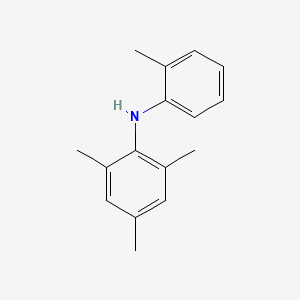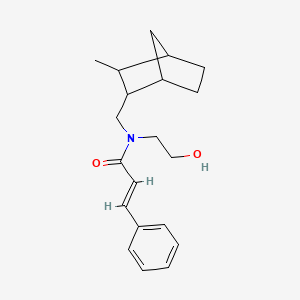
Isonicotinamide, N-(4-methyl-1-piperazinylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isonicotinamide, N-(4-methyl-1-piperazinylmethyl)-: is a derivative of isonicotinamide, which is the amide form of isonicotinic acid. This compound is known for its unique chemical structure, which includes a piperazine ring substituted with a methyl group. It is used in various scientific research applications due to its versatile chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Isonicotinamide, N-(4-methyl-1-piperazinylmethyl)- typically involves the reaction of isonicotinic acid with 4-methylpiperazine. The reaction is carried out under controlled conditions, often using solvents like methanol or ethanol to facilitate the reaction. The process may involve heating and stirring to ensure complete reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to speed up the reaction. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Isonicotinamide, N-(4-methyl-1-piperazinylmethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with other functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It is also used in the study of hydrogen bonding and polymorphism .
Biology: In biological research, it is used to study enzyme interactions and as a potential ligand for receptor binding studies .
Industry: In the industrial sector, it is used in the synthesis of various materials, including polymers and coordination compounds .
Wirkmechanismus
The mechanism of action of Isonicotinamide, N-(4-methyl-1-piperazinylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring allows for strong binding interactions, which can modulate the activity of the target molecule. This compound may also participate in hydrogen bonding and other non-covalent interactions, influencing its overall activity .
Vergleich Mit ähnlichen Verbindungen
Nicotinamide: An isomer with the carboxamide group in the 3-position.
N-methylnicotinamide: A metabolite of nicotinamide with a methyl group attached to the nitrogen atom
Uniqueness: Isonicotinamide, N-(4-methyl-1-piperazinylmethyl)- is unique due to the presence of the piperazine ring, which enhances its binding affinity and specificity for certain molecular targets. This makes it a valuable compound in various research applications .
Eigenschaften
CAS-Nummer |
38221-52-2 |
|---|---|
Molekularformel |
C12H18N4O |
Molekulargewicht |
234.30 g/mol |
IUPAC-Name |
N-[(4-methylpiperazin-1-yl)methyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C12H18N4O/c1-15-6-8-16(9-7-15)10-14-12(17)11-2-4-13-5-3-11/h2-5H,6-10H2,1H3,(H,14,17) |
InChI-Schlüssel |
FULSTGXOHJXJSE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)CNC(=O)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4H-Imidazol-4-one, 1,5-dihydro-5-[(4-nitrophenyl)methylene]-2-phenyl-](/img/structure/B14664876.png)


![(3Z)-3-[(2-Methylphenyl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14664882.png)

![4-Nitroso-4-azatricyclo[4.3.1.13,8]undecan-5-one](/img/structure/B14664894.png)

![N-[3,4-Bis(4-chlorophenyl)-5-(hydroxyamino)-3,4-dihydro-2H-pyrrol-2-ylidene]hydroxylamine](/img/structure/B14664909.png)

